

Application Notes and Protocols for INCB16562

In Vitro Assays

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Compound of Interest

Compound Name: INCB16562

Cat. No.: B1684627

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Abstract

These application notes provide detailed protocols for the in vitro evaluation of **INCB16562**, a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). **INCB16562** has demonstrated efficacy in preclinical models of hematological malignancies and other cancers driven by aberrant JAK/STAT signaling.[1] This document outlines the procedures for determining the enzymatic potency of **INCB16562** against JAK family kinases, assessing its anti-proliferative effects on cancer cell lines, and verifying its mechanism of action by analyzing the phosphorylation status of downstream signaling proteins. The provided protocols are intended to guide researchers in the consistent and reproducible in vitro characterization of this compound.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling pathways that regulate cell growth, survival, and differentiation. Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathogenesis of various diseases, including myeloproliferative neoplasms, leukemia, lymphoma, and solid tumors. **INCB16562** is a potent and selective small molecule inhibitor of JAK1 and JAK2.[2] In vitro assays are essential for characterizing the biochemical and cellular activity of **INCB16562**, providing valuable data on its potency, selectivity, and mechanism of action.

Data Presentation

Table 1: Enzymatic Activity of INCB16562 against JAK Family Kinases

Enzyme	IC50 (nM) (ATP = Km)	IC50 (nM) (ATP = 1 mM)
JAK1	2.2	-
JAK2	0.25	-
JAK3	10.1	>300
TYK2	2.7	-

Data sourced from Neoplasia
(2010) 12, 28-38.[3]

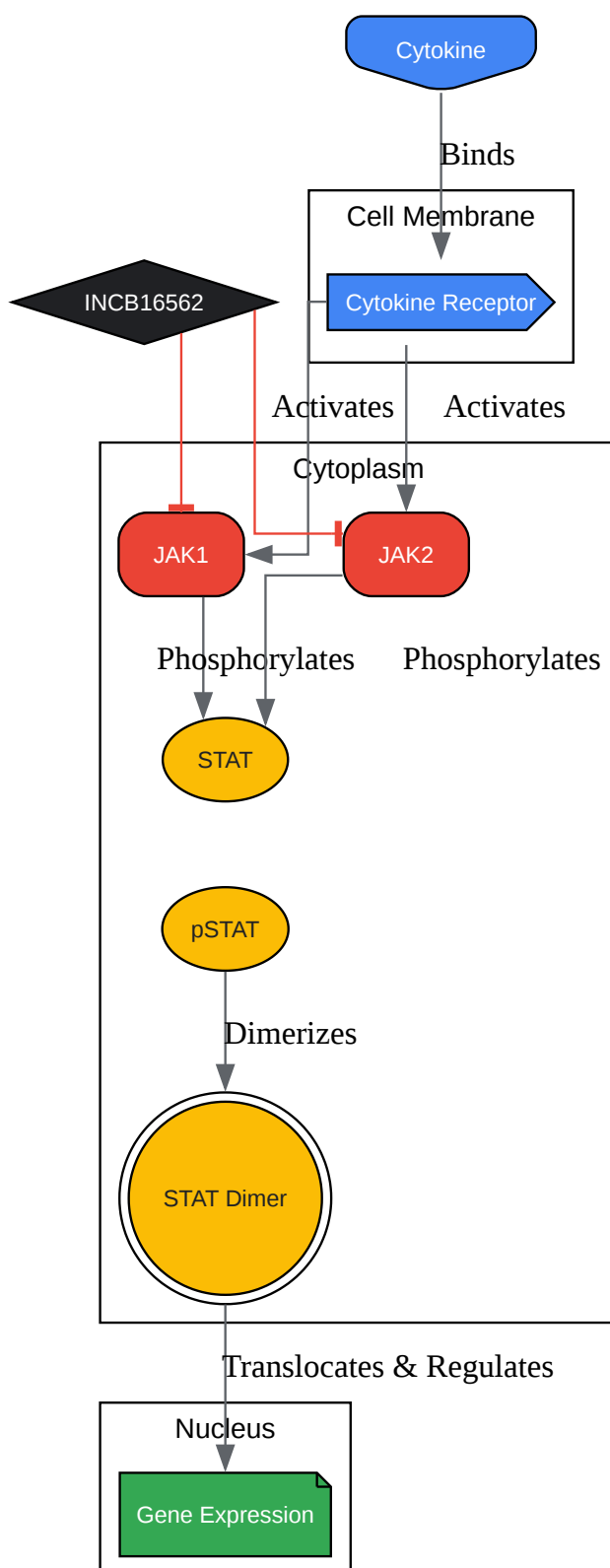
Table 2: Anti-proliferative Activity of INCB16562 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM) at 48 hours
TMD8	Diffuse Large B-cell Lymphoma (ABC subtype)	~1
Other Lymphoma Cell Lines	Lymphoma	1 - 9
INA-6	Multiple Myeloma	Potent inhibition observed
U266	Multiple Myeloma	Potent inhibition observed
H929	Multiple Myeloma	Potent inhibition observed
RPMI8226	Multiple Myeloma	Potent inhibition observed
MM1.S	Multiple Myeloma	Potent inhibition observed

Data compiled from various
preclinical studies.[4]

Signaling Pathway

The JAK/STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. **INCB16562** selectively inhibits JAK1 and JAK2, thereby blocking this signaling cascade.



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Caption: The JAK/STAT signaling pathway and the inhibitory action of **INCB16562**.

Experimental Protocols

In Vitro JAK2 Enzymatic Assay

This assay determines the ability of **INCB16562** to inhibit the enzymatic activity of recombinant human JAK2.

Materials:

- Recombinant human JAK2 (catalytic domain, e.g., from BPS Bioscience, Cat# 40450 or Abcam, Cat# ab42619)[5][6]
- JAK2 substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
- ATP
- Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
- **INCB16562** (serial dilutions)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 96-well white plates

Procedure:

- Prepare a reaction mixture containing kinase buffer, recombinant JAK2 enzyme, and the substrate peptide.
- Add serial dilutions of **INCB16562** or DMSO (vehicle control) to the wells of a 96-well plate.
- Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the K_m for JAK2.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **INCB16562** and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

- Cancer cell lines (e.g., HEL, UKE-1, SET2 for JAK2 V617F; TMD8 for lymphoma)
- Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
- **INCB16562** (serial dilutions)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
- 96-well clear-bottom plates
- Plate reader capable of measuring absorbance at 490 nm

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight if applicable.
- Treat the cells with serial dilutions of **INCB16562** (e.g., 0.1 to 10 μ M) or DMSO (vehicle control).
- Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Add MTS reagent to each well according to the manufacturer's instructions (typically 20 μ L per 100 μ L of media).
- Incubate for 1-4 hours at 37°C.

- Measure the absorbance at 490 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of STAT3 Phosphorylation

This assay is used to confirm the mechanism of action of **INCB16562** by assessing the phosphorylation status of STAT3, a key downstream target of JAK1/2.

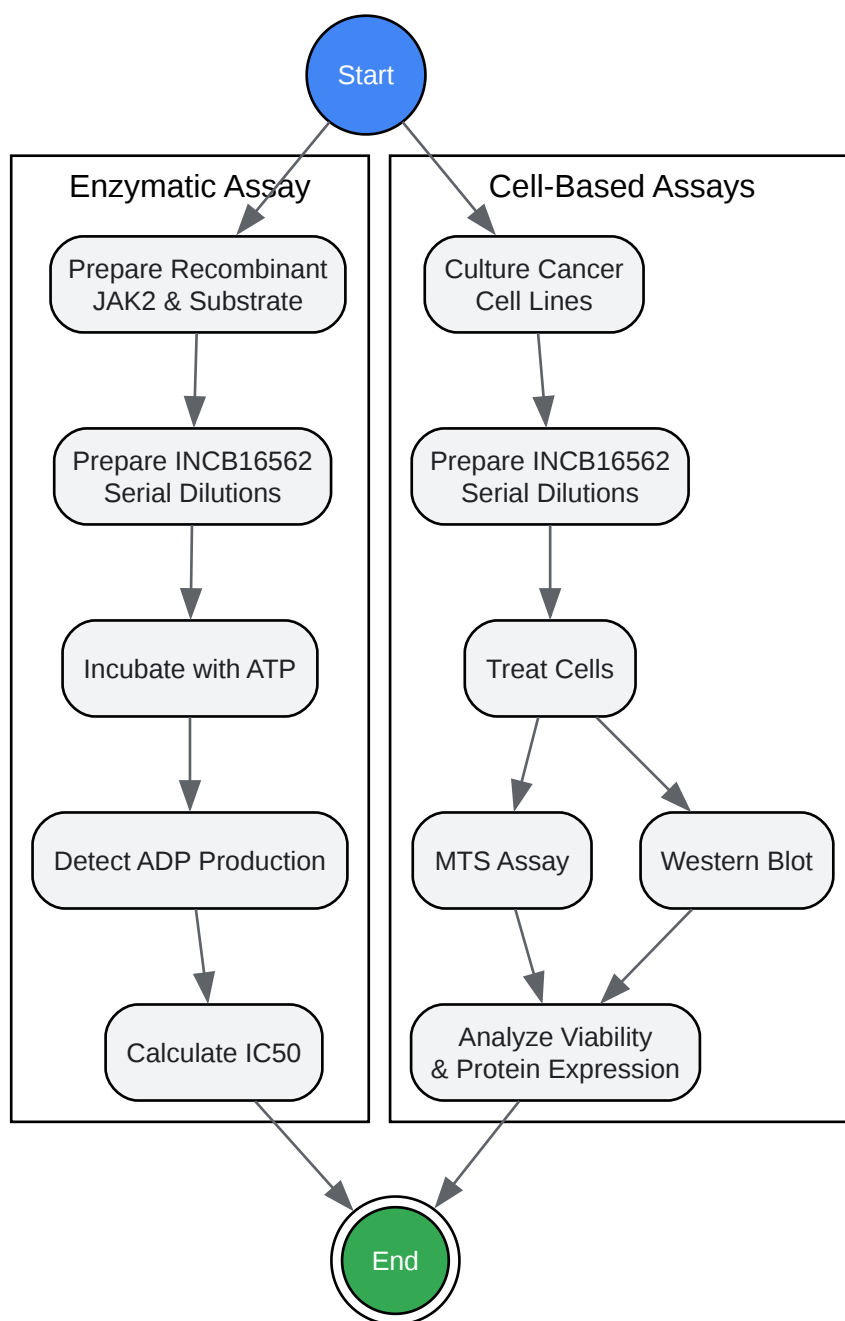
Materials:

- Cancer cell lines known to have activated JAK/STAT signaling (e.g., INA-6, HEL)
- Appropriate cell culture medium
- **INCB16562**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145, 1:1000 dilution), Rabbit anti-STAT3 (e.g., Cell Signaling Technology, #4904, 1:1000 dilution), and an antibody for a loading control (e.g., anti- β -actin, 1:2000 dilution).
- HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked)
- Chemiluminescent substrate

Procedure:

- Seed cells and treat with various concentrations of **INCB16562** for a specified time (e.g., 1-4 hours).
- Lyse the cells and determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe for total STAT3 and the loading control to ensure equal protein loading.

Experimental Workflow



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Caption: Workflow for the in vitro evaluation of **INCB16562**.

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